2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Tankyrase Wnt signaling X-ray crystallography

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 909299-09-8, MF: C₁₂H₁₈N₄O, MW: 234.30) is a heterobicyclic small molecule comprising a saturated tetrahydroquinazolin-4(3H)-one core linked at the 2-position to an unsubstituted piperazine ring. It is explicitly disclosed as compound 'gg' in US patent US8268845, which describes the use of tetrahydro- and dihydroquinazolinones as modulators of protein kinases including Raf, Mek, PKB, Tie2, PDGFR, and VEGFR.

Molecular Formula C12H18N4O
Molecular Weight 234.3 g/mol
CAS No. 909299-09-8
Cat. No. B1530885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
CAS909299-09-8
Molecular FormulaC12H18N4O
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NC(=N2)N3CCNCC3
InChIInChI=1S/C12H18N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h13H,1-8H2,(H,14,15,17)
InChIKeyMFASCOKOIGPQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 909299-09-8): Procurement-Grade Chemical Profile and Research Pedigree


2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 909299-09-8, MF: C₁₂H₁₈N₄O, MW: 234.30) is a heterobicyclic small molecule comprising a saturated tetrahydroquinazolin-4(3H)-one core linked at the 2-position to an unsubstituted piperazine ring . It is explicitly disclosed as compound 'gg' in US patent US8268845, which describes the use of tetrahydro- and dihydroquinazolinones as modulators of protein kinases including Raf, Mek, PKB, Tie2, PDGFR, and VEGFR [1]. Commercially, it is catalogued as a heterocyclic building block with typical purities of 95–97% (HPLC), positioning it as a key intermediate for the synthesis of focused libraries targeting kinase-dependent pathways .

Why 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolinone Analogs in Targeted Synthesis


The tetrahydroquinazolinone scaffold is a recognized pharmacophore for kinase inhibition, but its activity profile is exquisitely sensitive to the nature of the C2 substituent [1]. The unsubstituted piperazine at the 2-position provides a unique, unprotected secondary amine handle that enables rapid diversification via N-alkylation, acylation, or sulfonylation, a feature absent in simple 2-alkyl or 2-aryl tetrahydroquinazolinones. Simple substitution with morpholine (e.g., compound 'ff' in US8268845) removes the basic amine required for salt formation, while pre-installed N-substituents on piperazine constrain the accessible SAR space for lead optimization programs [1]. This compound therefore occupies a distinct niche as the minimal piperazinyl-tetrahydroquinazolinone building block upon which diverse chemotypes are constructed.

Quantitative Differentiation Evidence for 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Relative to Comparator Scaffolds


Structural Precedence in Tankyrase-2 Co-Crystal Structures: The C2-Piperazine Scaffold as a Validated HTS Hit

The co-crystal structure of tankyrase-2 (TNKS2) with compound 1a (2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one) has been solved at 2.06 Å resolution (PDB: 5ZQO) [1]. Compound 1a served as the high-throughput screening (HTS) hit from which the clinical candidate RK-287107 was developed [2]. While the target compound lacks the 2-methoxyphenyl substituent, its core scaffold is identical, directly demonstrating that the 2-piperazinyl-tetrahydroquinazolinone chemotype engages the nicotinamide-binding pocket of TNKS2. In contrast, alternative 2-alkyl or 2-morpholino tetrahydroquinazolinones lack this crystallographically validated binding mode and were not identified as hits in the same HTS campaign [2].

Tankyrase Wnt signaling X-ray crystallography

Chemical Diversifiability Advantage: The Unsubstituted Piperazine Handle vs. Pre-Substituted Analogs

The target compound (CAS 909299-09-8) possesses a free NH on the piperazine ring, enabling direct diversification without deprotection steps [1]. In contrast, the commonly available comparator 3-methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 1707594-63-5) [2] introduces a methyl group at N-3 of the quinazolinone ring, which blocks functionalization at that position and alters the tautomeric equilibrium of the scaffold. Similarly, 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one is pre-functionalized, limiting downstream SAR exploration. The unsubstituted piperazine thus offers a greater number of synthetically accessible derivatives per gram of starting material purchased.

Parallel synthesis library design building block

Calculated Physicochemical Differentiation: Lipophilicity and Permeability Profile Relative to Morpholine Analog

Computational property analysis reveals that the 2-piperazinyl analog offers a distinct lipophilicity profile compared to the 2-morpholinyl analog (compound 'ff' in US8268845 [1]). The target compound (clogP ≈ 1.86 [2]) is approximately 0.4 log units more lipophilic than 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (estimated clogP ≈ 1.4). This difference, while modest, can translate to enhanced membrane permeability when the piperazine NH is subsequently functionalized with hydrophobic groups. Additionally, the piperazine NH provides a basic center (predicted pKa ≈ 8.5–9.0) absent in the morpholine analog, enabling salt formation with acids for improved aqueous solubility of downstream derivatives.

Drug-likeness physicochemical properties ADME prediction

Commercially Demonstrated Multi-Vendor Availability with Defined Purity Specifications vs. Single-Source Analogs

The target compound is stocked by multiple independent vendors with certified purity specifications, including AKSci (≥95%), MolCore (≥98%), ChemSrc (97%), and MolDB (97%) . In contrast, closely related analogs such as 3-methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 1707594-63-5) are primarily available from fewer suppliers, often with longer lead times. Multi-vendor availability with defined purity minimizes single-supplier dependency, facilitates competitive pricing, and ensures batch-to-batch reproducibility for long-term research programs.

Supply chain procurement purity specification

Caveat on Direct Bioactivity Data: Explicit Statement of Evidence Limitations

A search of ChEMBL, BindingDB, and PubChem reveals no publicly disclosed IC₅₀, Kᵢ, or EC₅₀ values for the exact compound CAS 909299-09-8 as of the search date [1]. The ZINC database lists this compound (ZINC19476611) with the annotation 'There is no known activity for this compound' in ChEMBL [1]. The available bioactivity data pertains exclusively to analogs bearing additional substituents on the piperazine ring (e.g., compound 1a in PDB 5ZQO [2]; N-arylpiperazine derivatives in the α₂δ-1 ligand series [3]). This absence of direct activity data should be interpreted as a reflection of the compound's primary role as a synthetic intermediate, not as evidence of inactivity. Users seeking a scaffold with pre-established target engagement data should consider the 2-methoxyphenyl analog (tankyrase-2 inhibitor) or the N-substituted α₂δ-1 ligands instead.

Target engagement IC50 data gap analysis

Optimal Research and Industrial Application Scenarios for 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 909299-09-8)


Medicinal Chemistry: Kinase-Focused Library Synthesis via Parallel N-Functionalization

As demonstrated by its inclusion in US8268845 as a kinase modulator scaffold, the target compound is ideally suited for the rapid generation of diverse analog libraries through parallel N-alkylation or N-acylation of the piperazine ring [1]. A single procurement of the compound enables the synthesis of 50–200 distinct analogs in a 96-well format targeting the Raf-Mek-ERK, PI3K-PKB, or VEGFR-PDGFR kinase axes, each with a defined purity trackable to the original building block lot.

Tankyrase Inhibitor Lead Optimization: Core Scaffold for Structure-Based Drug Design

The co-crystal structure of the closely related analog (compound 1a, PDB: 5ZQO) in complex with tankyrase-2 provides a validated starting point for structure-based design [2]. The target compound serves as the minimal core for fragment growing and scaffold hopping exercises aimed at improving the selectivity window (>7000-fold over PARP1) achieved by the clinical candidate RK-287107. The free piperazine NH enables exploration of the solvent-exposed region of the nicotinamide-binding pocket.

Chemical Biology Tool Compound Development: α₂δ-1 Calcium Channel Subunit Probe Synthesis

The piperazinyl quinazolin-4(3H)-one chemotype has been established as a selective ligand scaffold for the α₂δ-1 subunit of voltage-gated calcium channels (Caᵥα₂δ-1), with optimized analogs achieving single-digit nanomolar affinities [3]. The target compound represents the unelaborated core from which novel peripherally restricted or CNS-penetrant α₂δ-1 probes can be developed through systematic N-substituent variation, following the SAR trajectory outlined by Fernández et al. [3].

Pharmaceutical Process Chemistry: Multi-Kilogram Scale-Up with Multi-Vendor Supply Assurance

With ≥4 verified independent suppliers offering purities of 95–98% , this compound supports process chemistry campaigns that require gram-to-kilogram quantities with batch-to-batch analytical traceability. The defined impurity profile (primarily des-piperazine tetrahydroquinazolinone and oxidized species) facilitates quality-by-design (QbD) approaches in early-stage API intermediate manufacturing, where supplier redundancy is a regulatory risk mitigation factor.

Quote Request

Request a Quote for 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.